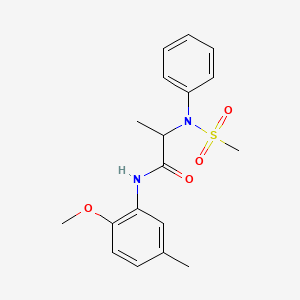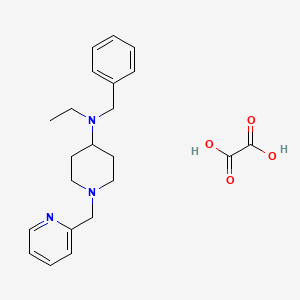![molecular formula C13H21ClN2O2 B3974238 [2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B3974238.png)
[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride
Vue d'ensemble
Description
[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a dimethylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride typically involves the reaction of 2-[(dimethylamino)methyl]-6-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the carbamate group can act as a leaving group in enzymatic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pirimicarb: A similar compound with a dimethylamino group and a carbamate group, used as an insecticide.
Dimethylaminopyridine (DMAP): A compound with a dimethylamino group, used as a catalyst in organic synthesis.
Uniqueness
[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
[2-[(dimethylamino)methyl]-6-methylphenyl] N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10-7-6-8-11(9-14(2)3)12(10)17-13(16)15(4)5;/h6-8H,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVWZRCWZIRABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C)OC(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974165.png)
![[2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(4-methoxyanilino)-4-oxobutanoate](/img/structure/B3974168.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3974173.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974179.png)
![(3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone;oxalic acid](/img/structure/B3974180.png)
![2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE](/img/structure/B3974186.png)
![1-(2-fluorophenyl)-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974193.png)
![5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide](/img/structure/B3974198.png)
![5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B3974202.png)

![4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974244.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3974251.png)
![4-chloro-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B3974253.png)

